
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with furanyl, methylphenyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazines with 1,3-diketones: This method involves the reaction of a hydrazine derivative with a 1,3-diketone in the presence of an acid catalyst.
Condensation reactions: These reactions may involve the condensation of an aldehyde with a hydrazine derivative followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst concentration are optimized.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of materials with specific properties.
作用機序
The mechanism of action of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target.
類似化合物との比較
Similar Compounds
1H-Pyrazole, 3,5-diphenyl-: A similar compound with two phenyl groups.
1H-Pyrazole, 3-(4-methylphenyl)-5-phenyl-: Another compound with a methylphenyl and phenyl group.
Uniqueness
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is unique due to the presence of the furanyl group, which may impart specific properties such as increased biological activity or altered chemical reactivity.
For precise and detailed information, consulting specific scientific literature and research articles is recommended.
特性
CAS番号 |
192943-11-6 |
|---|---|
分子式 |
C20H16N2O |
分子量 |
300.4 g/mol |
IUPAC名 |
5-(furan-2-yl)-3-(4-methylphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C20H16N2O/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-23-20)22(21-18)17-6-3-2-4-7-17/h2-14H,1H3 |
InChIキー |
HPJQEZJCSVLEIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


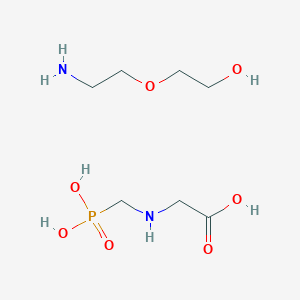
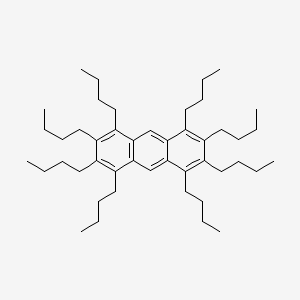
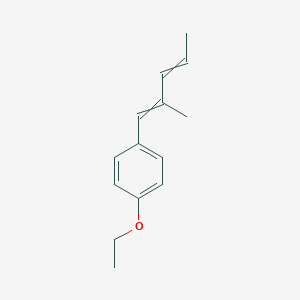

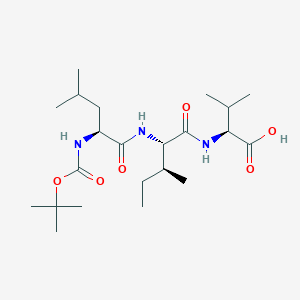
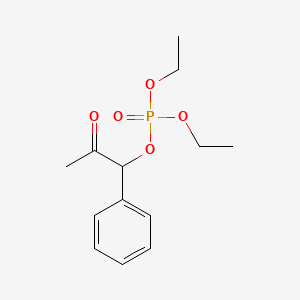
![Naphtho[2,1-b]furan-2-carbonyl azide](/img/structure/B12569290.png)
![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)
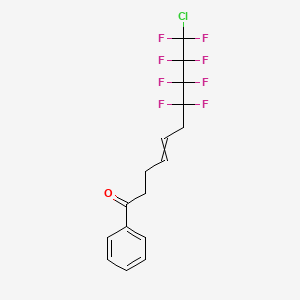
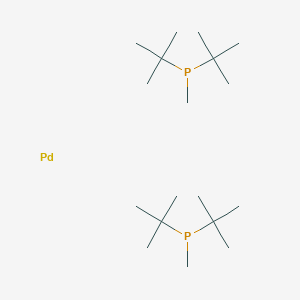
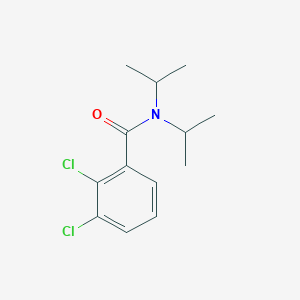
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
